N'-(2-Pyridinylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide N'-(2-Pyridinylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15671694
InChI: InChI=1S/C14H11N5OS/c20-14(19-16-9-10-4-1-2-6-15-10)12-8-11(17-18-12)13-5-3-7-21-13/h1-9H,(H,17,18)(H,19,20)/b16-9+
SMILES:
Molecular Formula: C14H11N5OS
Molecular Weight: 297.34 g/mol

N'-(2-Pyridinylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

CAS No.:

Cat. No.: VC15671694

Molecular Formula: C14H11N5OS

Molecular Weight: 297.34 g/mol

* For research use only. Not for human or veterinary use.

N'-(2-Pyridinylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide -

Specification

Molecular Formula C14H11N5OS
Molecular Weight 297.34 g/mol
IUPAC Name N-[(E)-pyridin-2-ylmethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide
Standard InChI InChI=1S/C14H11N5OS/c20-14(19-16-9-10-4-1-2-6-15-10)12-8-11(17-18-12)13-5-3-7-21-13/h1-9H,(H,17,18)(H,19,20)/b16-9+
Standard InChI Key CTTPBZZACZNCLF-CXUHLZMHSA-N
Isomeric SMILES C1=CC=NC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3
Canonical SMILES C1=CC=NC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3

Introduction

Structural Characteristics

The molecular structure of N'-(2-Pyridinylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide includes a pyrazole ring, a thienyl group, and a pyridinylmethylene moiety. The presence of these groups can influence its chemical and biological properties. For instance, similar compounds with thienyl and pyridinyl groups have shown promising biological activities in medicinal chemistry and agricultural sciences.

Synthesis Methods

The synthesis of pyrazole derivatives typically involves several key steps:

  • Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.

  • Introduction of the Thienyl and Pyridinyl Groups: These groups can be introduced through nucleophilic substitution reactions.

  • Formation of the Carbohydrazide: This involves the reaction of the pyrazole derivative with hydrazine hydrate.

Biological Activities

Pyrazole derivatives, including those with thienyl and pyridinyl groups, have been studied for their potential biological activities, particularly in anticancer and anti-inflammatory research. For example, similar compounds have shown promising results against various cancer cell lines.

Research Findings

While specific research findings for N'-(2-Pyridinylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide are not readily available, related compounds have demonstrated significant biological activities:

Compound NameCell LineIC50 (µM)
N,N-bis[(3, 5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-arylA54926
1-Arylmethyl-3-arylA54949.85

These findings suggest that pyrazole derivatives can exhibit potent anticancer properties, which may be applicable to N'-(2-Pyridinylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide as well.

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